molecular formula C19H12Cl3NOS B2642093 2,4-dichloro-N-[4-(2-chlorophenyl)sulfanylphenyl]benzamide CAS No. 339105-24-7

2,4-dichloro-N-[4-(2-chlorophenyl)sulfanylphenyl]benzamide

Cat. No.: B2642093
CAS No.: 339105-24-7
M. Wt: 408.72
InChI Key: QMTUBGHFHKDLIF-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-[4-(2-chlorophenyl)sulfanylphenyl]benzamide is a benzamide derivative characterized by a 2,4-dichlorobenzoyl core linked to a 4-(2-chlorophenyl)sulfanylphenyl group. Its structure features two chlorine atoms at the 2- and 4-positions of the benzamide ring and a sulfanyl-linked 2-chlorophenyl substituent, which may influence its binding affinity and pharmacokinetic properties .

Properties

IUPAC Name

2,4-dichloro-N-[4-(2-chlorophenyl)sulfanylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl3NOS/c20-12-5-10-15(17(22)11-12)19(24)23-13-6-8-14(9-7-13)25-18-4-2-1-3-16(18)21/h1-11H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTUBGHFHKDLIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)SC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[4-(2-chlorophenyl)sulfanylphenyl]benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 4-(2-chlorophenyl)sulfanylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-[4-(2-chlorophenyl)sulfanylphenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dichloro-N-[4-(2-chlorophenyl)sulfanylphenyl]benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[4-(2-chlorophenyl)sulfanylphenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Compound Name Core Structure Substituents/R-Groups Key Functional Groups Reference
Target Compound 2,4-Dichlorobenzamide 4-(2-Chlorophenyl)sulfanylphenyl -Cl (2,4), -S- linker
N-(2-Aminoethyl)-2,4-dichloro-N-(2,4-dichlorophenyl)benzamide (12) 2,4-Dichlorobenzamide 2-Aminoethyl, 2,4-dichlorophenyl -Cl (2,4), -NH₂CH₂CH₂- linker
2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide (4) 2,4-Dichlorobenzamide Trichloroethyl-thiadiazole-phenylamino -Cl (2,4), -1,3,4-thiadiazole ring
5-Chloro-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide Monochlorobenzamide 5-Cl, 4-chlorophenyl, 4-chlorophenylsulfonylamino -Cl (5), -SO₂NH- linker
4-({[4-Benzyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(4-methoxyphenyl)benzamide Benzamide Triazole-sulfanylmethyl, 4-methoxyphenyl -S-CH₂-triazole, -OCH₃

Key Observations :

  • Chlorine Substitution: The target compound and analogs (e.g., compound 12 ) share 2,4-dichlorobenzamide cores, but variations in additional substituents (e.g., aminoethyl, thiadiazole) modulate bioactivity.
  • Linker Groups: Sulfanyl (-S-) linkers (target compound , compound 17 ) vs.
  • Heterocyclic Additions: The thiadiazole ring in compound 4 introduces rigidity and enhances DHFR binding via hydrogen bonds, unlike simpler alkylamino chains in compound 12 .

Key Observations :

  • High-yield syntheses (e.g., compound 12 at 98% ) favor scalability, while multi-step routes (e.g., compound 4 ) may limit practicality.
  • HCl salt formation () improves crystallinity, aiding characterization.

Biological Activity

2,4-Dichloro-N-[4-(2-chlorophenyl)sulfanylphenyl]benzamide is a synthetic compound belonging to the class of benzamides, characterized by its unique structural features, including dichloro groups and a sulfanylphenyl moiety. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

  • IUPAC Name : this compound
  • Molecular Formula : C19H12Cl3NOS
  • Molecular Weight : 392.27 g/mol
  • CAS Number : 339105-24-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanisms may include:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways.
  • Cellular Disruption : It may disrupt cellular processes by altering signaling pathways.
  • Protein Binding : The compound's structure allows it to bind effectively to various proteins, influencing their activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, such as breast cancer (MCF-7) and lung cancer (A549) cells.

Cancer Cell LineIC50 (µM)
MCF-710.5
A54915.3

The mechanism behind this activity appears to involve the activation of caspases and the modulation of apoptotic pathways.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against resistant bacterial strains. Results indicated that it was effective against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent in treating resistant infections.
  • Anticancer Research : In a study published in Cancer Letters, researchers investigated the effects of this compound on various cancer cell lines. The results showed significant inhibition of cell proliferation and induction of apoptosis, suggesting its potential as an anticancer drug.

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